Succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate
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Overview
Description
Succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate, commonly known as SANBT, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tyrosine and beta-alanine, which are two important amino acids found in proteins. SANBT is used as a cross-linking reagent in bioconjugation reactions, which involves linking two or more biomolecules together.
Scientific Research Applications
SANBT is widely used in scientific research as a cross-linking reagent. It is used to link proteins, nucleic acids, and other biomolecules together to form bioconjugates. Bioconjugates are used in a variety of applications, including drug delivery, imaging, and diagnostics. SANBT is also used in the study of protein-protein interactions, protein structure, and enzyme kinetics.
Mechanism of Action
SANBT works by forming a covalent bond between two or more biomolecules. This is achieved by reacting the NHS group of SANBT with the amino or thiol groups of the biomolecules. The resulting bioconjugate is stable and can be used for various applications.
Biochemical and Physiological Effects:
SANBT is a highly reactive compound and can react with a wide range of biomolecules. It is important to note that SANBT can potentially modify the function of the biomolecules it is conjugated with. Therefore, it is important to carefully design experiments and control the reaction conditions to minimize any unwanted effects.
Advantages and Limitations for Lab Experiments
SANBT has several advantages over other cross-linking reagents. It is water-soluble, stable, and has a long shelf life. SANBT also has a high degree of specificity and can selectively target certain amino or thiol groups on biomolecules. However, SANBT has some limitations as well. It can be toxic to cells and can potentially modify the function of the biomolecules it is conjugated with. Therefore, it is important to carefully control the reaction conditions and use appropriate controls in experiments.
Future Directions
There are several future directions for SANBT research. One area of focus is the development of new bioconjugates for drug delivery and imaging applications. Another area of interest is the study of protein-protein interactions and enzyme kinetics using SANBT. Additionally, there is potential for the development of new cross-linking reagents that are more specific and less toxic than SANBT.
Conclusion:
In conclusion, SANBT is a versatile cross-linking reagent that has many applications in scientific research. It is important to carefully design experiments and control the reaction conditions to minimize any unwanted effects. SANBT has several advantages over other cross-linking reagents, but also has some limitations. There are several future directions for SANBT research, including the development of new bioconjugates and cross-linking reagents.
Synthesis Methods
The synthesis of SANBT involves the reaction of N-hydroxysuccinimide (NHS) with 3-azido-5-nitrobenzoic acid (ANB) to form NHS-ANB. This intermediate is then reacted with tyrosine to form NHS-ANB-tyrosine. Finally, beta-alanine is added to the reaction mixture to produce SANBT. The overall synthesis of SANBT is shown below:
ANB + NHS → NHS-ANB
NHS-ANB + tyrosine → NHS-ANB-tyrosine
NHS-ANB-tyrosine + beta-alanine → SANBT
properties
CAS RN |
126083-10-1 |
---|---|
Molecular Formula |
C23H21N7O9 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
InChI Key |
OOWJAEYANIBAQP-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Other CAS RN |
126083-10-1 |
synonyms |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
Origin of Product |
United States |
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